![molecular formula C9H13N3O2 B2759115 (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol CAS No. 1932122-41-2](/img/structure/B2759115.png)
(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol, also known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol is not fully understood; however, it is believed to act by inhibiting viral replication. (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol is a nucleoside analogue that is incorporated into the viral DNA during replication, leading to the termination of the viral DNA chain. This results in the inhibition of viral replication and the eventual death of the virus.
Biochemical and Physiological Effects:
(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol has been shown to have several biochemical and physiological effects. Studies have shown that (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol can inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxynucleotide triphosphate pools, which in turn inhibits viral replication. (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol has also been shown to induce apoptosis, or programmed cell death, in infected cells, leading to the elimination of the virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol is its broad-spectrum antiviral activity. (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol has been shown to be effective against a wide range of viruses, making it a potential candidate for the development of broad-spectrum antiviral drugs. However, one of the major limitations of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol is its toxicity. Studies have shown that (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol can be toxic to both infected and uninfected cells, leading to potential side effects and toxicity issues.
Future Directions
There are several future directions for the study of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol. One of the most significant areas of research is the further development of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol as a potential antiviral drug. Studies are currently underway to optimize the structure of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol to improve its efficacy and reduce its toxicity. Another area of research is the study of the mechanism of action of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol. Further studies are needed to fully understand the mechanism of action of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol and its potential applications in other fields such as cancer research and gene therapy.
Synthesis Methods
The synthesis of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol involves a multi-step process that includes the use of various chemicals and reagents. One of the most commonly used methods for synthesizing (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol is the reaction of 5-methyl-2-aminopyrimidine with (S)-(-)-3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium borohydride to obtain (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol.
Scientific Research Applications
(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. One of the most significant applications of (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol is in the development of antiviral drugs. Studies have shown that (3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol exhibits potent antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).
properties
IUPAC Name |
(3S,4R)-4-[(5-methylpyrimidin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-2-10-9(11-3-6)12-7-4-14-5-8(7)13/h2-3,7-8,13H,4-5H2,1H3,(H,10,11,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGJPUFDHLQYRE-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)N[C@@H]2COC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[(5-Methylpyrimidin-2-yl)amino]oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2759034.png)

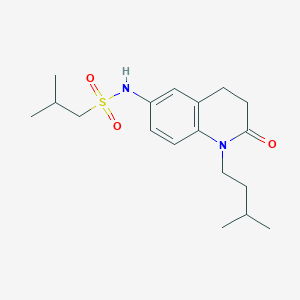

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2759046.png)
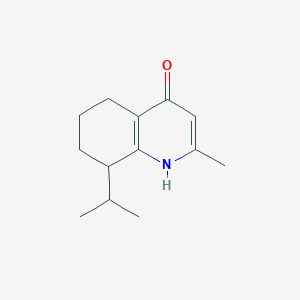

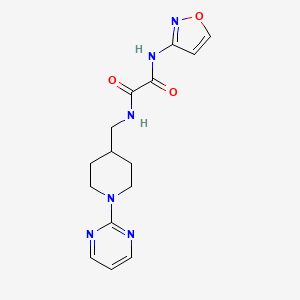
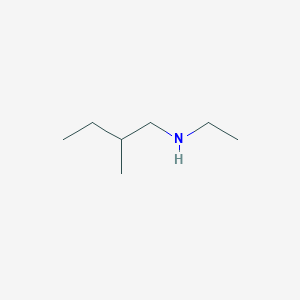
![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)
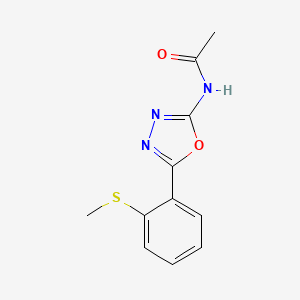
![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)